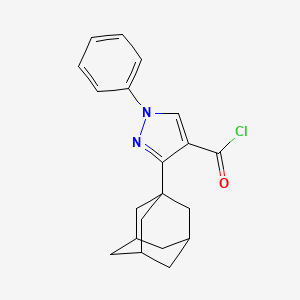

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantyl is a common moiety in medicinal chemistry known for its unique structural, biological, and stimulus-responsive properties . It’s a tricyclic cage compound of C10H16 formula . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Chloride is a negatively charged ion (Cl-) that often acts as a leaving group in organic synthesis.

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, pyrazole-based adamantyl heterocyclic compounds have been synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantyl compounds is characterized by a rigid, three-dimensional structure. This rigidity can influence the properties of the compound, including its reactivity .Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. For example, they have high thermal stability and resistance to oxidation . The specific properties of “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride” would depend on the specific arrangement and nature of its functional groups.科学的研究の応用

- 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride serves as a versatile reagent in organocatalysis. Its carbonyl chloride group can activate nucleophiles, enabling the synthesis of chiral compounds through asymmetric reactions. Researchers have explored its use in enantioselective transformations, such as acylation and cyclization reactions .

- The adamantane core in this compound contributes to its stability and rigidity. Scientists have incorporated it into polymer structures, leading to the development of novel materials. For instance, it can serve as a monomer for diamond-like bulky polymers (diamondoids) with potential applications in nanotechnology, coatings, and high-energy fuels .

- Researchers have investigated the pharmacological properties of 3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride . Its unique structure may offer advantages in drug design. By modifying the phenyl and pyrazole moieties, scientists aim to create bioactive compounds with specific biological activities .

- Given the recent interest in nanodiamonds, this compound plays a role in their functionalization. Nanodiamonds functionalized with adamantane derivatives exhibit improved dispersibility, making them suitable for drug delivery, imaging, and sensing applications .

- When used as an abstractor, 3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride selectively generates 1-adamantyl derivatives. These reactions provide access to functionalized adamantane structures, which can be further explored for diverse applications .

- The adamantane scaffold has been explored in molecular electronics due to its robustness and unique electronic properties. Researchers investigate its potential as a building block for molecular devices, sensors, and nanoscale materials .

Organocatalysis and Asymmetric Synthesis

Functional Materials and Polymers

Pharmaceutical Chemistry

Materials Science and Nanodiamonds

Radical Functionalization Reactions

Molecular Electronics and Mechanics

Safety and Hazards

将来の方向性

作用機序

Target of Action

Adamantane derivatives, which this compound is a part of, have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Adamantane derivatives are known for their unique structural properties, which may influence their pharmacokinetic behavior .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

Adamantane derivatives are known for their thermal stability, which may suggest their resilience in various environmental conditions .

特性

IUPAC Name |

3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEDDSUCCYEMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)

![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)